3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction typically proceeds via a cyclization mechanism, forming the imidazopyridine ring system .
Another method involves the use of multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product. For example, the reaction of 2-aminobenzimidazole, aldehydes, and isocyanides under microwave irradiation has been reported to yield this compound derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents, acylating agents
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced derivatives
Substitution: Functionalized imidazopyridine derivatives
Wissenschaftliche Forschungsanwendungen
3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the benzo fusion, resulting in different biological activities.
Imidazo[1,2-a]pyrimidine: Contains an additional nitrogen atom in the ring, leading to distinct chemical properties and applications.
Benzimidazole: Lacks the pyridine ring, which affects its reactivity and biological activity.
Uniqueness
3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine is unique due to its fused ring system, which imparts specific electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and other chemical applications, offering advantages in terms of stability, reactivity, and biological activity .
Eigenschaften
Molekularformel |
C11H10N2 |
---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3,4-dihydropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H10N2/c1-2-6-10-9(5-1)12-11-7-3-4-8-13(10)11/h1-2,4-6,8H,3,7H2 |
InChI-Schlüssel |
FGTGDGPFFHBFTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NC3=CC=CC=C3N2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.